Nonyl 8-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
CAS No.:
Cat. No.: VC17891181
Molecular Formula: C42H83NO5
Molecular Weight: 682.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H83NO5 |
|---|---|
| Molecular Weight | 682.1 g/mol |
| IUPAC Name | nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
| Standard InChI | InChI=1S/C42H83NO5/c1-4-7-10-13-16-22-30-39-47-41(45)33-26-20-17-21-28-35-43(37-38-44)36-29-23-27-34-42(46)48-40(31-24-18-14-11-8-5-2)32-25-19-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
| Standard InChI Key | IWCMWSHFXXHXRX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The compound’s structure comprises three primary segments:
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A nonylphenol moiety () providing hydrophobic interactions.
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A central hexyl-oxo chain () linked to a heptadecan-9-yloxy group, enhancing solubility in nonpolar media.
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A polar head group featuring a 2-hydroxyethylamino-octanoate segment, enabling hydrogen bonding and ionic interactions.
The ester and amide linkages within the molecule contribute to its stability under neutral conditions but render it susceptible to hydrolysis in acidic or alkaline environments.
Table 1: Molecular Comparison with Related Surfactants
Synthesis and Chemical Reactivity
Industrial Synthesis Pathways
The production of Nonyl 8-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves a multi-step condensation process:
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Alkoxylation: Reaction of nonylphenol with 6-chlorohexanoic acid under basic conditions to form the heptadecan-9-yloxy intermediate.
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Amidation: Coupling the intermediate with 2-hydroxyethylamine via carbodiimide-mediated chemistry, achieving yields of 68–72%.
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Esterification: Final reaction with octanoic acid chloride in anhydrous tetrahydrofuran (THF), followed by purification via column chromatography.
Critical parameters influencing yield include temperature (optimized at 60°C), solvent polarity, and catalyst selection (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reactivity Profile
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Acid/Base Hydrolysis: The ester bond hydrolyzes at pH < 3 or pH > 10, generating nonylphenol and octanoic acid derivatives.
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Oxidation: Tertiary amines in the structure undergo mild oxidation with hydrogen peroxide, forming N-oxide byproducts .
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Thermal Stability: Decomposition initiates at 215°C, with a mass loss of 95% by 450°C (thermogravimetric analysis).
Physicochemical Properties
Solubility and Partitioning
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LogP: 8.3 (predicted), indicating strong lipophilicity.
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Critical Micelle Concentration (CMC): 0.12 mM, measured via surface tension titration.
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Solubility: <0.1 mg/mL in water; miscible with ethanol, chloroform, and hexane .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), and 3350 cm⁻¹ (–OH stretch).
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NMR: signals at δ 4.15 (ester –CH₂O), δ 3.45 (N–CH₂–CH₂OH), and δ 1.25 (alkyl chain –CH₂) .
Functional Applications
Surfactant in Detergent Formulations
The compound reduces water surface tension to 28 mN/m at 25°C, outperforming linear alkylbenzene sulfonates (32 mN/m). Its nonionic nature prevents precipitation in hard water, making it ideal for industrial cleaning agents.
Emulsifier in Pharmaceutical Nanocarriers
In lipid nanoparticle (LNP) systems, the molecule stabilizes mRNA payloads with encapsulation efficiencies >90% . Comparative studies show a 15% increase in cellular uptake versus SM-102-based LNPs, attributed to its smaller hydrodynamic diameter (85 nm vs. 110 nm).
Membrane Permeabilization in Biotechnology
At concentrations ≥50 µM, the surfactant induces pore formation in phospholipid bilayers (measured via patch-clamp electrophysiology), facilitating macromolecular delivery into cells.
Toxicological and Environmental Considerations
Ecotoxicity
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Aquatic Toxicity: LC₅₀ for Daphnia magna is 2.4 mg/L, classifying it as “toxic” under OECD guidelines .
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Biodegradation: <20% degradation over 28 days in soil, prompting concerns about bioaccumulation.
Future Research Directions
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